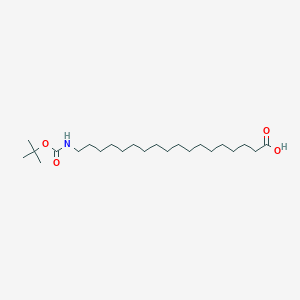
18-(Boc-amino)-stearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-(Boc-amino)-stearic acid is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Boc-amino)-stearic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the use of Fmoc solid-phase synthesis, where the amino acid is protected with Fmoc (9-fluorenylmethyloxycarbonyl) and then coupled with octadecanoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
18-(Boc-amino)-stearic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Sodium hydroxide, in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
18-(Boc-amino)-stearic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of pharmaceutical compounds.
Industry: In the production of specialized polymers and materials.
Wirkmechanismus
The mechanism by which 18-(Boc-amino)-stearic acid exerts its effects involves its interaction with specific molecular targets. It can form stable complexes with proteins, influencing their structure and function. The pathways involved often include the modulation of enzymatic activities and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
- (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Uniqueness
18-(Boc-amino)-stearic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
IUPAC Name |
18-[(2-methylpropan-2-yl)oxycarbonylamino]octadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-23(2,3)28-22(27)24-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(25)26/h4-20H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUZQBLSMYHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8092925.png)

![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)



![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(triphenyl-lambda4-sulfanyl)propanoylamino]hexanoic acid](/img/structure/B8092993.png)



